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Introduction: Strategic Importance in Medicinal
Chemistry
(2,3,5-Trifluorophenyl)methanamine is a fluorinated aromatic amine that has garnered

significant interest as a versatile building block in modern drug discovery and development.

The strategic placement of three fluorine atoms on the phenyl ring imparts a unique

combination of electronic and lipophilic properties, making it a valuable scaffold for creating

novel therapeutic agents. The trifluorophenyl motif is known to enhance metabolic stability and

improve binding affinity to biological targets, which are critical considerations in drug design.[1]

[2][3]

This guide provides an in-depth analysis of the core physical and chemical properties of (2,3,5-
Trifluorophenyl)methanamine, offering field-proven insights for researchers, scientists, and

drug development professionals. We will explore its structural characteristics, physicochemical

parameters, spectroscopic signature, and its role as a precursor in synthetic chemistry,

grounded in authoritative data.
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Molecular Identity and Core Physicochemical
Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its

fundamental identity and physical characteristics. These properties govern its behavior in both

chemical reactions and biological systems.

Chemical Identity
IUPAC Name: (2,3,5-trifluorophenyl)methanamine[4]

Synonyms: 2,3,5-Trifluorobenzylamine, 1-(2,3,5-trifluorophenyl)methanamine[5][6]

CAS Number: 244022-72-8[4][7]

Molecular Formula: C₇H₆F₃N[4][7]

Physicochemical Data Summary
The introduction of fluorine atoms significantly modulates the physical properties of the parent

compound, benzylamine. The following table summarizes the key quantitative data for (2,3,5-
Trifluorophenyl)methanamine.

Property Value Source

Molecular Weight 161.12 g/mol [4][7]

Boiling Point 168.7°C at 760 mmHg [7]

Density 1.32 g/cm³ [7]

Flash Point 65.2°C [7]

Refractive Index 1.48 [7]

LogP 2.26 [7]

PSA (Polar Surface Area) 26.02 Å² [7]
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Expert Insight: The LogP value of 2.26 indicates moderate lipophilicity.[7] The trifluorination of

the phenyl ring increases its ability to cross lipid membranes compared to unsubstituted

benzylamine, a crucial factor for CNS-targeting drugs or compounds requiring good cell

permeability.[1][2] This enhanced lipophilicity is a direct and intended consequence of the

fluorination strategy in drug design.[3]

Structural Verification and Spectroscopic Analysis
Confirming the identity and purity of (2,3,5-Trifluorophenyl)methanamine is paramount.

Standard spectroscopic techniques provide a definitive fingerprint of the molecule. While raw

spectra are proprietary, the expected signatures can be expertly predicted.

Expected NMR Signatures
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic

protons (-CH₂-) would appear as a singlet or a closely coupled multiplet. The two amine

protons (-NH₂) would likely present as a broad singlet. The aromatic protons on the

trifluorinated ring will appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting

complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon (-CH₂)

will be in the aliphatic region, while the six aromatic carbons will be in the downfield region.

The carbons bonded to fluorine will exhibit characteristic C-F coupling, which is a key

diagnostic feature.

¹⁹F NMR: This is the most direct method for confirming the fluorine substitution pattern.

Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C3, and

C5 positions, each with unique chemical shifts and coupling patterns.

Mass Spectrometry
Expected Molecular Ion (M⁺): In mass spectrometry, the compound is expected to show a

molecular ion peak at an m/z corresponding to its exact mass of 161.045 g/mol .[7] High-

resolution mass spectrometry (HRMS) would be used to confirm the elemental composition

(C₇H₆F₃N).
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The workflow for such a characterization is a self-validating system, where data from

orthogonal techniques (NMR, MS) must converge to confirm the structure.

Caption: Workflow for structural confirmation of a synthesized compound.

Synthesis, Reactivity, and Application
General Synthesis Approach
(2,3,5-Trifluorophenyl)methanamine is typically synthesized from an appropriately substituted

2,3,5-trifluorophenyl precursor. A common and effective laboratory-scale method involves the

reduction of 2,3,5-trifluorobenzonitrile.

Protocol: Reduction of 2,3,5-Trifluorobenzonitrile

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., Nitrogen or Argon).

Solvent: Anhydrous solvent, such as tetrahydrofuran (THF), is added to the vessel.

Reducing Agent: A suitable reducing agent (e.g., Lithium Aluminum Hydride, LAH) is carefully

added to the solvent and stirred.

Substrate Addition: A solution of 2,3,5-trifluorobenzonitrile in the same anhydrous solvent is

added dropwise to the reducing agent suspension, typically at a controlled temperature (e.g.,

0°C).

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction

is complete, as monitored by Thin Layer Chromatography (TLC).

Quenching: The reaction is carefully quenched by the sequential, slow addition of water and

an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and

aluminum salts.

Extraction: The resulting slurry is filtered, and the organic product is extracted from the

aqueous layer using a suitable solvent (e.g., ethyl acetate).

Purification: The combined organic layers are dried, filtered, and concentrated. The crude

product is then purified, typically by column chromatography or distillation, to yield pure
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(2,3,5-Trifluorophenyl)methanamine.

Caption: Generalized workflow for the synthesis of the target amine.

Reactivity and Role as a Synthon
The primary amine group (-NH₂) is a versatile functional handle, allowing the molecule to serve

as a nucleophile in a wide array of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form substituted amines.

The trifluorinated phenyl ring is electron-deficient, which deactivates it towards electrophilic

aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), should a

suitable leaving group be present on the ring. This dual reactivity makes it a powerful synthon

for building molecular complexity.

Applications in Drug Discovery
The unique properties of this molecule make it a valuable building block for developing drugs

with improved pharmacological profiles.[1] The trifluoromethyl groups can enhance metabolic

stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

[8] This often leads to a longer drug half-life and improved bioavailability.

Furthermore, the specific electronic nature of the fluorinated ring can fine-tune the pKa of the

amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with

protein targets, potentially increasing potency and selectivity.[2] Compounds containing this

moiety are often explored for neurological targets, where properties like CNS penetration are

key.[1]
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Caption: Role of a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage
Trustworthiness through Safety: A core tenet of scientific integrity is the safe and responsible

handling of all chemical reagents.

Hazard Identification
According to aggregated GHS data, (2,3,5-Trifluorophenyl)methanamine is classified as a

hazardous substance.[4]
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GHS Classification: Skin Corrosion/Irritation, Category 1C.

Hazard Statement: H314 - Causes severe skin burns and eye damage.[4]

Recommended Handling and First Aid
Given its corrosive nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and

chemical safety goggles or a face shield.

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

First Aid (Eyes): Immediately rinse with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.

First Aid (Skin): Immediately take off all contaminated clothing. Rinse skin with plenty of

water. Seek immediate medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an

inert atmosphere (e.g., nitrogen or argon).[6]

Caption: Standard safety workflow for handling corrosive chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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